

Mass Spectrometry Analysis of Boc-D-Chg-OH: A Technical Guide

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Compound of Interest

Compound Name: *Boc-D-Chg-OH*

Cat. No.: *B558547*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of N-tert-butyloxycarbonyl-D-cyclohexylglycine (**Boc-D-Chg-OH**), a crucial building block in peptide synthesis and drug development. This document details experimental protocols, expected fragmentation patterns, and data interpretation to facilitate its characterization in a laboratory setting.

Introduction

Boc-D-Chg-OH is a non-proteinogenic amino acid derivative widely utilized for the synthesis of peptides with enhanced stability and lipophilicity. Accurate characterization of this and related compounds is paramount for quality control and regulatory compliance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the determination of its molecular weight and structural integrity. This guide focuses on the application of Electrospray Ionization (ESI) mass spectrometry for the analysis of **Boc-D-Chg-OH**.

Experimental Protocols

A standard approach for the analysis of **Boc-D-Chg-OH** involves high-performance liquid chromatography (HPLC) coupled with a mass spectrometer. The following protocols are based on established methods for the analysis of amino acids and their derivatives.

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

- **Dissolution:** Accurately weigh a small amount of **Boc-D-Chg-OH** and dissolve it in a suitable solvent to a concentration of approximately 1 mg/mL. A common solvent is a mixture of water and an organic solvent like acetonitrile or methanol.
- **Dilution:** Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL, using the initial mobile phase composition.
- **Filtration:** If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

Parameter	Recommended Conditions
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
MS System	Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage	4000 V
Gas Temperature	300 °C
Gas Flow	5 L/min
Nebulizer Pressure	15 psi
Fragmentor Voltage	135 V
Scan Range (MS1)	m/z 50-500
Collision Energy (MS2)	10-40 eV (for fragmentation studies)

Data Presentation and Interpretation

The molecular formula of **Boc-D-Chg-OH** is $C_{13}H_{23}NO_4$, with a monoisotopic mass of 257.1627 g/mol .

Expected Molecular Ions

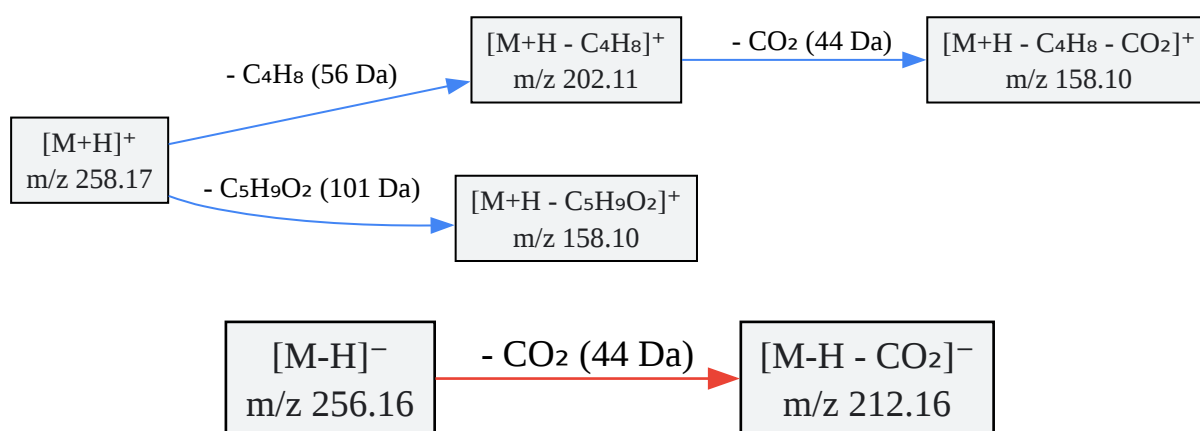
Upon ESI-MS analysis, the following molecular ions are expected to be observed:

Ion Species	Formula	Calculated m/z	Ionization Mode
$[M+H]^+$	$[C_{13}H_{24}NO_4]^+$	258.1700	Positive
$[M+Na]^+$	$[C_{13}H_{23}NNaO_4]^+$	280.1520	Positive
$[M-H]^-$	$[C_{13}H_{22}NO_4]^-$	256.1554	Negative

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by inducing fragmentation. The fragmentation of Boc-protected amino acids is well-characterized and typically involves the loss of the Boc group or parts of it.

In positive ion mode, the protonated molecule $[M+H]^+$ is selected as the precursor ion for MS/MS analysis. The primary fragmentation pathways involve the cleavage of the Boc protecting group.



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